
(1Z)-N'-Hydroxy-2-(4-morpholinyl)propanimidamide
Vue d'ensemble
Description
“(1Z)-N’-Hydroxy-2-(4-morpholinyl)propanimidamide” is also known as "3-(morpholin-4-yl)propionamidoxime" . It is a white solid with a molecular weight of 173.22 .
Molecular Structure Analysis
The molecular structure of “(1Z)-N’-Hydroxy-2-(4-morpholinyl)propanimidamide” can be represented by the InChI code:1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h7H,1-6,8H2 . Physical And Chemical Properties Analysis
“(1Z)-N’-Hydroxy-2-(4-morpholinyl)propanimidamide” is a white solid that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Applications
- One-Pot Synthesis of Tetrazoles : (1Z)-N'-Hydroxy-2-(4-morpholinyl)propanimidamide contributes to efficient one-pot synthesis methods. For instance, its derivative, N-Morpholinomethyl-5-lithiotetrazole, is used for preparing 5-(1-hydroxyalkyl)tetrazoles. This method demonstrates broad substrate scope and functional group tolerance and avoids using cyanide or azide-based reagents, making it safer and more versatile in synthetic chemistry (Alexakos & Wardrop, 2019).
Biological and Pharmaceutical Research
Antimicrobial Agent Synthesis : Derivatives of this compound, like 4-(4-aminophenyl)-morpholine, are synthesized and studied for antimicrobial properties. These compounds show significant activity against various bacterial and fungal organisms, demonstrating the potential for developing new antimicrobial agents (Panneerselvam et al., 2005).
Cancer Research : Compounds containing this compound structures, like Monanchocidin from the sponge Monanhora pulchra, demonstrate pro-apoptotic and cytotoxic activities. This highlights the potential application in cancer research and therapy (Guzii et al., 2010).
Synthesis of Enantiomerically Pure Morpholine Building Blocks : In medicinal chemistry, morpholine derivatives like this compound are used to synthesize optically pure building blocks. This is crucial for developing drugs with improved pharmacokinetic and pharmacodynamic properties (Stojiljkovic et al., 2022).
Material Science and Chemistry
- One-Pot Synthesis of Allenes : this compound derivatives, such as morpholine, are involved in the one-pot synthesis of allenes. This process is significant in organic synthesis and material science, facilitating the production of compounds with diverse applications (Kuang & Ma, 2010).
Molecular Biology and Genetics
Antisense Research : Morpholino oligos, related to this compound, are used in molecular biology for inhibiting gene function. They provide a method to study gene function in various organisms, offering insights into developmental biology and genetic engineering (Heasman, 2002).
DNA Sequencing and Analysis : Morpholino derivatives are utilized in the synthesis of nucleotide analogs like morpholino thymidine-5′-triphosphate, which are crucial in DNA sequencing technologies. They act as chain terminators, providing a novel approach to sequence analysis (Marciacq et al., 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
For instance, some morpholinyl derivatives have been found to inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth and survival .
Mode of Action
Morpholinyl compounds, such as 2-(4-morpholinyl)-8-phenylchromone (ly294002), have been shown to inhibit pi3k activity, leading to the inactivation of akt/protein kinase b (pkb), which in turn inhibits cell proliferation and induces apoptosis .
Biochemical Pathways
Inhibition of pi3k by morpholinyl compounds can affect several downstream pathways, including those involved in cell survival, growth, and proliferation .
Result of Action
The inhibition of pi3k by morpholinyl compounds can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells .
Propriétés
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-6(7(8)9-11)10-2-4-12-5-3-10/h6,11H,2-5H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECITOLQOMADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


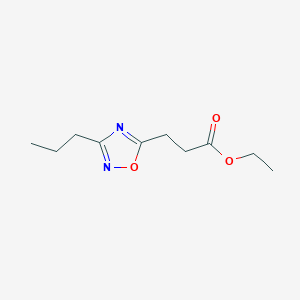
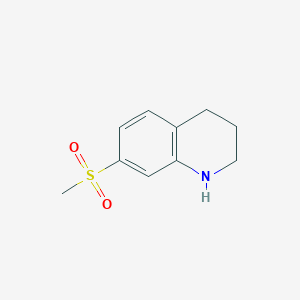
![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)

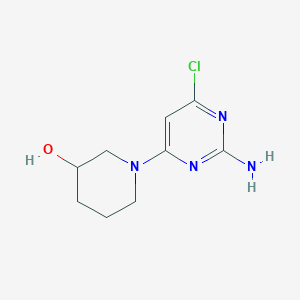
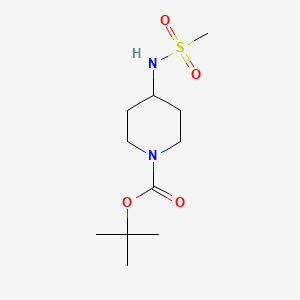
![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)
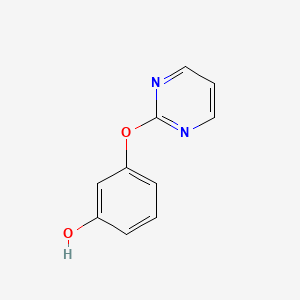

![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)
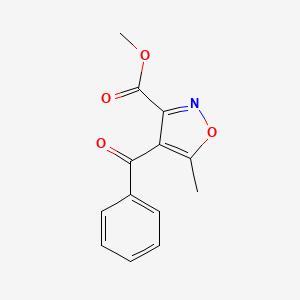
![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)

